Cerium tripotassium bis(phosphate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

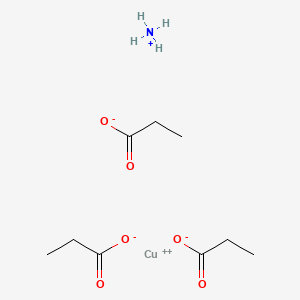

Cerium tripotassium bis(phosphate) is a chemical compound with the molecular formula CeK₃O₈P₂. It is a white crystalline solid that is widely used in various industries such as ceramics, glass, and electronics due to its high thermal stability and excellent electrical conductivity .

Preparation Methods

Cerium tripotassium bis(phosphate) can be synthesized through a hydrothermal reaction involving cerium(IV) oxide and phosphoric acid in an autoclave. The reaction conditions, such as the mixing ratio of cerium(IV) oxide to phosphoric acid, heating temperature, and time, significantly affect the yield and properties of the product . Industrial production methods often involve the direct solvothermal approach, which allows for the preparation of cerium phosphate catalysts with different cerium to phosphate molar ratios .

Chemical Reactions Analysis

Cerium tripotassium bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium hydroxide and phosphoric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cerium tripotassium bis(phosphate) has numerous scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions. In biology, it is utilized for its ability to adsorb ammonia in aqueous solutions and gases . In medicine, cerium compounds are being explored for their potential use in drug delivery systems and as antibacterial agents . In industry, it is used in the production of ceramics, glass, and electronics due to its high thermal stability and excellent electrical conductivity .

Mechanism of Action

The mechanism by which cerium tripotassium bis(phosphate) exerts its effects involves the reversible conversion of cerium between its trivalent and tetravalent states. This redox cycling allows cerium to act as an effective catalyst and antibacterial agent . The molecular targets and pathways involved in these processes include the inhibition of bacterial growth and the promotion of catalytic reactions through the interaction with various substrates .

Comparison with Similar Compounds

Cerium tripotassium bis(phosphate) can be compared with other similar compounds such as cerium(IV) bis(phenylphosphonate) and cerium(IV) bis(carboxymethylphosphonate) monohydrate. These compounds share similar properties, such as high thermal stability and excellent electrical conductivity, but differ in their specific applications and synthesis methods . For example, cerium(IV) bis(phenylphosphonate) is synthesized through precipitation and mechanochemical reactions, while cerium(IV) bis(carboxymethylphosphonate) monohydrate is synthesized via ball milling .

Properties

CAS No. |

68998-30-1 |

|---|---|

Molecular Formula |

CeK3O8P2 |

Molecular Weight |

447.35 g/mol |

IUPAC Name |

tripotassium;cerium(3+);diphosphate |

InChI |

InChI=1S/Ce.3K.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |

InChI Key |

ULHZWTVGOMRTNQ-UHFFFAOYSA-H |

Canonical SMILES |

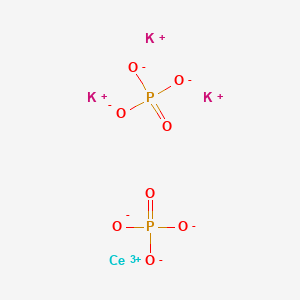

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[K+].[K+].[K+].[Ce+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)

![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)